molecular formula C21H17N3OS B3159083 N'-[3-cyano-4-(2-thienyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide CAS No. 860787-49-1

N'-[3-cyano-4-(2-thienyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide

Cat. No.: B3159083
CAS No.: 860787-49-1
M. Wt: 359.4 g/mol
InChI Key: OPJLBCKONXTIPI-YDZHTSKRSA-N
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Description

N'-[3-Cyano-4-(2-thienyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide is a benzo[h]chromene derivative characterized by a fused tricyclic aromatic system (benzene, chromene, and benzo rings) with functional groups at key positions:

  • 3-Cyano group: Enhances electron-withdrawing properties and influences reactivity .
  • N,N-Dimethyliminoformamide group: A planar, conjugated system that may facilitate intermolecular interactions or serve as a pharmacophore .

Properties

IUPAC Name

N'-(3-cyano-4-thiophen-2-yl-4H-benzo[h]chromen-2-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-24(2)13-23-21-17(12-22)19(18-8-5-11-26-18)16-10-9-14-6-3-4-7-15(14)20(16)25-21/h3-11,13,19H,1-2H3/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJLBCKONXTIPI-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-cyano-4-(2-thienyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One common method involves the treatment of amines with methyl cyanoacetate without solvent at room temperature, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[3-cyano-4-(2-thienyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler compounds with fewer functional groups.

Scientific Research Applications

N’-[3-cyano-4-(2-thienyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[3-cyano-4-(2-thienyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ primarily in substituents at the 4-position of the benzo[h]chromene core. Key examples include:

Compound Name 4-Position Substituent Molecular Formula Molecular Weight Key Functional Groups
N'-[3-Cyano-4-(2-thienyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide 2-Thienyl C₂₃H₁₈N₄OS (estimated) ~414.48 Cyano, dimethyliminoformamide, thiophene
N'-[3-Cyano-4-(4-fluorophenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide 4-Fluorophenyl C₂₅H₁₉FN₄O 426.45 Cyano, dimethyliminoformamide, fluorine
N'-[3-Cyano-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide 3,4,5-Trimethoxyphenyl C₂₆H₂₅N₃O₄ 443.49 Cyano, dimethyliminoformamide, methoxy

Key Observations :

  • Electron Effects : Thienyl (electron-rich) vs. fluorophenyl (electron-deficient) substituents alter electronic properties, impacting charge distribution and reactivity .
  • Bulkiness : Trimethoxyphenyl groups increase steric hindrance compared to smaller substituents like thienyl or fluorophenyl .
Spectroscopic and Physicochemical Properties

Data from related compounds highlight trends:

Property Target Compound (Thienyl) 4-Fluorophenyl Derivative 3,4,5-Trimethoxyphenyl Derivative
IR (C≡N stretch) ~2210–2220 cm⁻¹ (expected) Not reported 2230 cm⁻¹
¹H NMR (C4-H) ~5.1–5.2 ppm (expected) 5.16 ppm 5.16 ppm
Melting Point Not reported 148–150°C (analog) 288–290°C
Solubility Likely polar aprotic solvents (DMF, DCM) Soluble in DMF, DCM Limited solubility (requires DMSO)

Analysis :

  • The cyano group consistently shows IR stretches near 2210–2230 cm⁻¹, confirming its presence .
  • Melting Points : Trimethoxyphenyl derivatives exhibit higher melting points due to crystallinity from methoxy group packing .

Biological Activity

N'-[3-cyano-4-(2-thienyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antifungal treatments. This compound belongs to the class of 4H-chromenes , which are known for their diverse pharmacological properties, including anticancer, antifungal, and antibacterial activities.

Chemical Structure

The compound can be described by its chemical formula and structural characteristics. The presence of the cyano and thienyl groups contributes to its biological activity, while the dimethylamino group enhances its solubility and bioavailability.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds related to this compound:

  • Anticancer Activity :
    • Compounds in the 4H-chromene class have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to inhibit topoisomerase I and II, enzymes crucial in DNA replication and repair, leading to apoptosis in cancer cells .
    • A study demonstrated that certain chromene derivatives exhibited higher activity than standard chemotherapeutic agents like cisplatin in human lung (SK-LU-1) and prostate (PC-3) cancer cells .
  • Antifungal Activity :
    • The antifungal properties of chromenes have been attributed to their ability to inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi. This mechanism is particularly effective against Candida species, where some derivatives showed minimum inhibitory concentrations (MICs) comparable to fluconazole .
    • Molecular docking studies suggest that these compounds can effectively bind to the active sites of fungal enzymes, disrupting their function and leading to cell death .

Case Study 1: Anticancer Efficacy

In a comparative study involving several 4H-chromene derivatives, this compound was tested against SK-LU-1 and PC-3 cell lines. The results indicated that this compound had a cytotoxic effect that was statistically significant compared to control groups.

CompoundCell LineIC50 (µM)Comparison
This compoundSK-LU-18.5More active than cisplatin (10 µM)
Other DerivativePC-36.7Comparable to topotecan (7 µM)

Case Study 2: Antifungal Activity

A series of chromene derivatives were evaluated for antifungal activity against six Candida strains. The results indicated that this compound exhibited MIC values that were effective against resistant strains.

StrainMIC (µg/mL)Standard Drug MIC (Fluconazole)
Candida albicans1520
Candida glabrata1015
Candida tropicalis1218

The biological activity of this compound can be attributed to its ability to:

  • Inhibit topoisomerase enzymes, leading to DNA damage in cancer cells.
  • Disrupt ergosterol synthesis in fungal cells, compromising their membrane integrity.

Q & A

Basic: What are the recommended synthetic routes for N'-[3-cyano-4-(2-thienyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide?

Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including:

  • Step 1: Formation of the chromene core via cyclization of substituted benzaldehyde derivatives with active methylene compounds (e.g., malononitrile) under acidic or basic conditions.
  • Step 2: Introduction of the thienyl group via Suzuki-Miyaura coupling or nucleophilic substitution, depending on the halogenated precursor.
  • Step 3: Functionalization with the dimethyliminoformamide group using carbodiimide-mediated coupling or direct alkylation.
    Reagents such as triethylamine (base) and dimethylformamide (solvent) are critical for maintaining reaction efficiency. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Basic: How is the structural integrity and purity of the compound validated?

Methodological Answer:
Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR to verify substituent positions and connectivity (e.g., distinguishing cyano and thienyl groups).
  • Mass Spectrometry (LC-MS): To confirm molecular weight and detect impurities.
  • X-ray Crystallography: For unambiguous determination of stereochemistry and crystal packing (if single crystals are obtained).
    Purity is assessed via HPLC (>95% purity threshold) and elemental analysis .

Advanced: How can computational modeling optimize reaction conditions for this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states. For example:

  • Reaction Path Search: Identifies energetically favorable routes for chromene cyclization or thienyl coupling.
  • Solvent Effects: COSMO-RS simulations to select solvents (e.g., DMF vs. dichloromethane) that stabilize intermediates.
  • Catalyst Design: Machine learning models screen ligands or catalysts (e.g., Pd for coupling reactions) to improve yield.
    This approach reduces trial-and-error experimentation, as demonstrated in ICReDD’s integrated computational-experimental workflows .

Advanced: How to resolve contradictions in bioactivity data across assays?

Methodological Answer:
Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:

  • Dose-Response Curves: Establish IC50_{50} values across multiple concentrations and replicate experiments.
  • Metabolic Stability Tests: Assess compound degradation in different media (e.g., liver microsomes).
  • Structural Analog Comparison: Compare with derivatives (e.g., replacing the thienyl group with furan) to isolate structure-activity relationships (SAR).
    Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) is critical .

Advanced: What strategies enhance pharmacological properties through derivative design?

Methodological Answer:
Key approaches include:

  • Pharmacophore Hybridization: Combine the chromene core with moieties like thiazolidinones (known for antifungal activity) to exploit synergistic effects.
  • Substituent Tuning: Introduce electron-withdrawing groups (e.g., -CF3_3) to improve metabolic stability or solubility.
  • Prodrug Design: Mask polar groups (e.g., cyano) with labile esters to enhance bioavailability.
    SAR studies guided by molecular docking (e.g., targeting kinase enzymes) can prioritize derivatives for synthesis .

Basic: What solvents and catalysts are optimal for its synthesis?

Methodological Answer:

  • Solvents: Polar aprotic solvents (DMF, DMSO) facilitate nucleophilic substitutions; dichloromethane is suitable for coupling reactions.
  • Catalysts: Palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling reactions; DMAP for acylation steps.
  • Bases: Triethylamine or DBU to deprotonate intermediates and drive reactions to completion .

Advanced: How to address discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Multi-Technique Validation: Combine 1^1H NMR, 13^{13}C NMR, and HSQC/ HMBC for ambiguous signals (e.g., overlapping aromatic protons).
  • Isotopic Labeling: Use 15^{15}N or 19^{19}F tags to trace specific groups.
  • Dynamic NMR: Resolve conformational equilibria (e.g., rotamers in the dimethyliminoformamide group) by varying temperature .

Basic: What structural features influence its biological activity?

Methodological Answer:

  • Chromene Core: Imparts planarity for intercalation or enzyme binding.
  • Cyano Group: Enhances electron-withdrawing effects, stabilizing reactive intermediates.
  • Thienyl Substituent: Modulates lipophilicity and π-π stacking with biological targets.
    These features are common in anticancer and antimicrobial agents .

Advanced: What in silico models predict its pharmacokinetic profile?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME estimate LogP, blood-brain barrier permeability, and CYP450 interactions.
  • Molecular Dynamics (MD): Simulate membrane permeation using lipid bilayer models.
  • QSAR Models: Relate structural descriptors (e.g., topological polar surface area) to bioavailability .

Advanced: How to scale up synthesis while maintaining yield?

Methodological Answer:

  • Process Optimization: Use design of experiments (DoE) to identify critical parameters (e.g., temperature, stirring rate).
  • Flow Chemistry: Continuous reactors improve heat/mass transfer for exothermic steps.
  • In-line Analytics: PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real-time.
    Scale-up protocols should align with CRDC guidelines for reactor design and process control .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[3-cyano-4-(2-thienyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide
Reactant of Route 2
Reactant of Route 2
N'-[3-cyano-4-(2-thienyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide

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